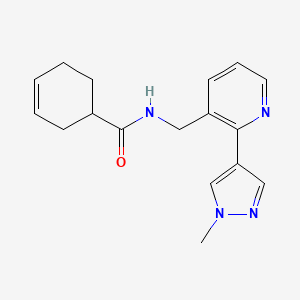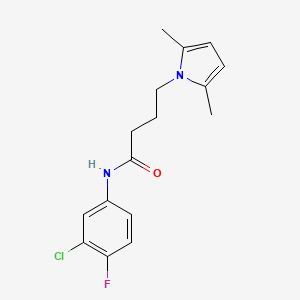![molecular formula C23H24N2O3 B2773019 1-((4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)naphthalen-2-ol CAS No. 307341-14-6](/img/structure/B2773019.png)
1-((4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)naphthalen-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)naphthalen-2-ol, also known as BRL-15572, is a chemical compound that has been extensively studied for its potential therapeutic applications. BRL-15572 belongs to the family of benzodioxole-containing compounds, which are known to exhibit a wide range of biological activities.
科学的研究の応用
Analytical Chemistry Applications
A method developed for the determination of a non-peptide oxytocin receptor antagonist in human plasma demonstrates the importance of analytical techniques in quantifying substances with complex structures similar to "1-((4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)naphthalen-2-ol" (Kline, Kusma, & Matuszewski, 1999). This research highlights the sensitivity and selectivity needed in the detection of specific chemical compounds in biological matrices.
Receptor Studies
Research on molecular interactions with the CB1 cannabinoid receptor provides insights into how molecules similar to "this compound" can be used to understand receptor binding and antagonist activity (Shim et al., 2002). Such studies are crucial for drug discovery and development, especially in targeting specific receptors for therapeutic purposes.
Medicinal Chemistry
In the search for novel chemosensitizers, amine derivatives of imidazolidine-4-ones, including structures resembling "this compound," show potential in enhancing antibiotic effectiveness against resistant strains of Staphylococcus aureus, indicating the role of structural analogs in overcoming drug resistance (Matys et al., 2015).
作用機序
Target of Action
Similar compounds have been found to interact with gaba-ergic neurotransmission
Mode of Action
It has been suggested that it might influence gaba-ergic neurotransmission . This could involve enhancing the activity of GABA, an inhibitory neurotransmitter, leading to a decrease in neuronal excitability.
Biochemical Pathways
The compound’s influence on GABA-ergic neurotransmission suggests that it may affect the GABAergic pathway . This pathway plays a crucial role in maintaining the balance between neuronal excitation and inhibition. Alterations in this pathway can lead to various neurological disorders, including epilepsy and depression.
Pharmacokinetics
Similar compounds have been found to exhibit good bioavailability and low toxicity
Result of Action
The compound has been found to exhibit excellent protection against seizures induced by maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) in mice as well as rats . Moreover, it showed good antidepressant activity . These results suggest that the compound could have potential therapeutic applications in the treatment of epileptic disorders and depression.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s storage temperature can affect its stability Additionally, the compound’s efficacy can be influenced by the physiological environment, such as the presence of other drugs or substances in the body
生化学分析
Biochemical Properties
It has been suggested that it might influence GABA-ergic neurotransmission in the brain . This could potentially involve interactions with various enzymes, proteins, and other biomolecules.
Cellular Effects
In terms of cellular effects, this compound has been shown to exhibit excellent protection against seizures induced by maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) in mice as well as rats . It also demonstrated 50% protection in a pilocarpine-induced model of status epilepticus (SE) at a dose of 100 mg/kg in rats .
Molecular Mechanism
It is suggested that it might influence GABA-ergic neurotransmission in the brain . This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It has been shown to exhibit good antidepressant activity and did not exhibit any significant toxicity .
Dosage Effects in Animal Models
In animal models, the effects of 1-((4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)naphthalen-2-ol vary with different dosages. For instance, in a pilocarpine-induced model of status epilepticus (SE), it demonstrated 50% protection at a dose of 100 mg/kg in rats .
Metabolic Pathways
It is suggested that it might influence GABA-ergic neurotransmission in the brain , which could involve interactions with various enzymes or cofactors.
Transport and Distribution
It is suggested that it might influence GABA-ergic neurotransmission in the brain , which could involve interactions with various transporters or binding proteins.
Subcellular Localization
It is suggested that it might influence GABA-ergic neurotransmission in the brain , which could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles.
特性
IUPAC Name |
1-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c26-21-7-6-18-3-1-2-4-19(18)20(21)15-25-11-9-24(10-12-25)14-17-5-8-22-23(13-17)28-16-27-22/h1-8,13,26H,9-12,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYCTGKXNMJGFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC4=C(C=CC5=CC=CC=C54)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-4-[(2,4-dimethylbenzyl)oxy]-2-methyl-3,4,4a,8a-tetrahydro-2H-thiochromene](/img/structure/B2772936.png)
![Ethyl 5-[(2-chloro-6-fluorobenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2772938.png)
![1-[3-({7-Chloro-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)propyl]pyrrolidin-2-one](/img/structure/B2772939.png)
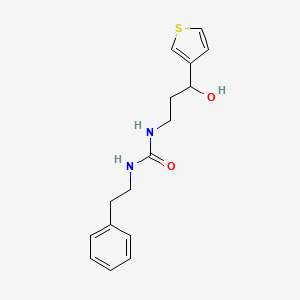

![2-(methylthio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2772944.png)
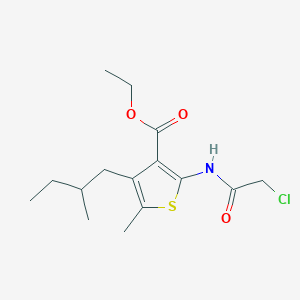
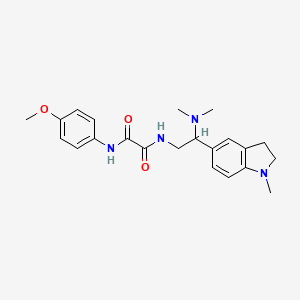
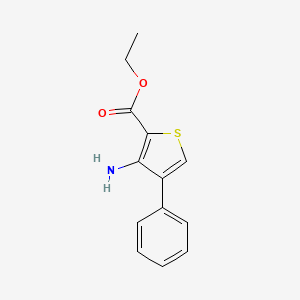
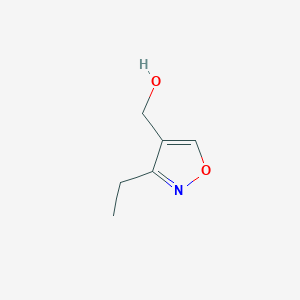
![N-(3-fluorophenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2772951.png)
